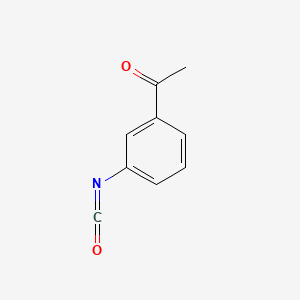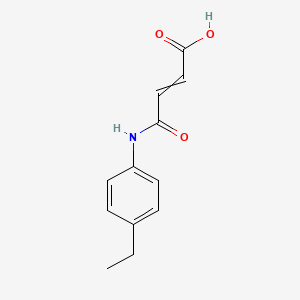
2-Furanmethanol, 5-(aminomethyl)-
Overview
Description
2-Furanmethanol, 5-(aminomethyl)- is an organic compound widely used in medicinal chemistry It is known for its unique structure, which includes a furan ring substituted with a hydroxymethyl group and an aminomethyl group
Mechanism of Action
Target of Action
It is widely used in medicinal chemistry , suggesting that it may interact with various biological targets.
Mode of Action
It is synthesized by the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia . The high nucleophilicity of this furyl primary amine poses a challenge in enhancing the selectivity of the product .
Biochemical Analysis
Biochemical Properties
2-Furanmethanol, 5-(aminomethyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 2-Furanmethanol, 5-(aminomethyl)- is with reductive amination enzymes, which facilitate the conversion of furfural or 5-hydroxymethylfurfural to this compound . The aminomethyl group in 2-Furanmethanol, 5-(aminomethyl)- allows it to act as a nucleophile, participating in various biochemical reactions and forming stable complexes with other biomolecules.
Cellular Effects
2-Furanmethanol, 5-(aminomethyl)- has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 2-Furanmethanol, 5-(aminomethyl)- can interact with cell surface receptors, altering cell signaling and impacting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Furanmethanol, 5-(aminomethyl)- involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 2-Furanmethanol, 5-(aminomethyl)- can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Furanmethanol, 5-(aminomethyl)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Furanmethanol, 5-(aminomethyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-Furanmethanol, 5-(aminomethyl)- vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
2-Furanmethanol, 5-(aminomethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization in biochemical reactions. For example, the compound is a substrate for certain reductive amination enzymes, which convert it into other biologically active molecules . Additionally, 2-Furanmethanol, 5-(aminomethyl)- can influence metabolic flux by altering the levels of key metabolites in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Furanmethanol, 5-(aminomethyl)- within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, 2-Furanmethanol, 5-(aminomethyl)- can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Furanmethanol, 5-(aminomethyl)- is critical for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 2-Furanmethanol, 5-(aminomethyl)- within the cell can determine its biological activity and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanmethanol, 5-(aminomethyl)- is typically synthesized through the reductive amination of furfural or 5-hydroxymethylfurfural with ammonia. The process involves the use of catalysts to enhance the selectivity and yield of the desired product. One common method employs a non-noble metal catalyst, such as nickel supported on SBA-15 (Ni/SBA-15), which has shown high catalytic selectivity .
Industrial Production Methods: In industrial settings, the synthesis of 2-Furanmethanol, 5-(aminomethyl)- often involves the use of aqueous ammonia and a nickel-based catalyst. The reaction is carried out at a relatively mild temperature of around 100°C for several hours. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Furanmethanol, 5-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl and aminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Products include 5-(aminomethyl)-2-furancarboxylic acid.
Reduction: Products include 2-furanmethanol and 5-(aminomethyl)-2-furanmethanol derivatives.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
2-Furanmethanol, 5-(aminomethyl)- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
2,5-Bis(aminomethyl)furan: Contains two aminomethyl groups, offering different reactivity and applications.
Uniqueness: 2-Furanmethanol, 5-(aminomethyl)- is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in various synthetic and industrial applications .
Properties
IUPAC Name |
[5-(aminomethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANOVBJYCBOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332277 | |
| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88910-22-9 | |
| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(aminomethyl)furan-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)






![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)


